molecular formula C10H12N4O B13078682 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine

Cat. No.: B13078682
M. Wt: 204.23 g/mol
InChI Key: ZSCWIJQBCQNWIV-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxyphenyl group attached to the triazole ring enhances its potential for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, which involves the 1,3-dipolar cycloaddition of azides and alkynes. The reaction is usually catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

      Reagents: Sodium azide, 3-methoxybenzyl chloride

      Conditions: Reflux in an appropriate solvent (e.g., DMF)

      Product: 3-Methoxybenzyl azide

  • Step 2: Click Reaction

      Reagents: 3-Methoxybenzyl azide, propargylamine

      Catalyst: Copper(I) iodide

      Conditions: Room temperature, in the presence of a base (e.g., triethylamine)

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Formation of 2-[(3-Hydroxyphenyl)methyl]-2H-1,2,3-triazol-4-amine.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological and chemical properties. Its methoxyphenyl group enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methyl]triazol-4-amine

InChI

InChI=1S/C10H12N4O/c1-15-9-4-2-3-8(5-9)7-14-12-6-10(11)13-14/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

ZSCWIJQBCQNWIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2N=CC(=N2)N

Origin of Product

United States

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